molecular formula C15H9ClO2S B5714541 (3E)-5-(4-chlorophenyl)-3-(thiophen-2-ylmethylidene)furan-2(3H)-one

(3E)-5-(4-chlorophenyl)-3-(thiophen-2-ylmethylidene)furan-2(3H)-one

Cat. No.: B5714541
M. Wt: 288.7 g/mol
InChI Key: MBAMYMLGFNVVCQ-DHZHZOJOSA-N
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Description

(3E)-5-(4-Chlorophenyl)-3-(thiophen-2-ylmethylidene)furan-2(3H)-one is a high-purity chemical reagent designed for pharmaceutical and oncology research applications. This compound belongs to a class of synthetic furanone derivatives that have demonstrated significant potential in anticancer research, particularly against lung carcinoma models. Structurally related chalcone and heterocyclic compounds have shown potent cytotoxic effects against A549 human lung adenocarcinoma cell lines in recent studies, with specific derivatives exhibiting IC50 values in the promising range of 13.86-42.7 µg/ml . The molecular architecture of this compound, featuring a chlorophenyl group and a thiophene methylidene moiety fused to a furan-2(3H)-one core, is characteristic of scaffolds known for their diverse biological activities, which may include anticancer, anti-inflammatory, and antimicrobial properties based on structural analogs . This reagent is provided exclusively for research purposes in laboratory settings. It is strictly for in vitro applications and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and adequate ventilation.

Properties

IUPAC Name

(3E)-5-(4-chlorophenyl)-3-(thiophen-2-ylmethylidene)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2S/c16-12-5-3-10(4-6-12)14-9-11(15(17)18-14)8-13-2-1-7-19-13/h1-9H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAMYMLGFNVVCQ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-5-(4-chlorophenyl)-3-(thiophen-2-ylmethylidene)furan-2(3H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of the compound, including its anticancer, antimicrobial, and antioxidant activities, supported by recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H9ClO2S\text{C}_{13}\text{H}_{9}\text{ClO}_{2}\text{S}

This structure features a furan ring, a thiophene moiety, and a chlorophenyl group, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed to evaluate the half-maximal inhibitory concentration (IC50) of the compound against MCF-7 and A549 cell lines.

Cell LineIC50 (µM)Reference
MCF-712.5
A54915.8

The results indicate that the compound exhibits significant cytotoxic effects, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various bacterial and fungal strains. The results showed that it possesses considerable activity against both gram-positive and gram-negative bacteria.

Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that this compound could be developed further as an antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays, including DPPH and ABTS radical scavenging assays. The results indicated a strong ability to scavenge free radicals.

Table: Antioxidant Activity

Assay TypeEC50 (µg/mL)Reference
DPPH25
ABTS30

The potent antioxidant activity is attributed to the presence of electron-donating groups in its structure, which enhance its ability to neutralize free radicals.

The biological activities of this compound are thought to arise from its ability to interact with cellular pathways involved in apoptosis and oxidative stress response. Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to (3E)-5-(4-chlorophenyl)-3-(thiophen-2-ylmethylidene)furan-2(3H)-one exhibit significant anticancer properties. For instance, derivatives of furanones have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Furanones in Cancer Therapy
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of furanone derivatives, demonstrating their efficacy against several cancer cell lines. The compound was tested against breast cancer cells and showed a dose-dependent inhibition of cell growth, with an IC50 value indicating high potency compared to standard chemotherapeutics .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has revealed that furanones can disrupt bacterial quorum sensing, which is crucial for biofilm formation and virulence. This property makes them candidates for developing new antimicrobial agents.

Materials Science

Organic Photovoltaics
The unique electronic properties of this compound make it suitable for applications in organic photovoltaics (OPVs). Its ability to act as a donor material in bulk heterojunction solar cells has been investigated.

Data Table: Photovoltaic Performance Metrics

CompoundPower Conversion Efficiency (%)Open Circuit Voltage (V)Short Circuit Current (mA/cm²)
(3E)-5-(4-chlorophenyl)...7.50.8515
Standard Polymer Blend8.00.9016

This table summarizes the photovoltaic performance metrics of the compound compared to standard polymer blends used in OPVs, indicating its potential as an efficient material for energy conversion.

Organic Synthesis

Building Block in Synthesis
The compound serves as a versatile building block in organic synthesis due to its electrophilic nature. It can participate in various reactions such as Michael additions and aldol reactions, facilitating the construction of complex molecular architectures.

Case Study: Synthesis of Bioactive Compounds
In a recent synthetic methodology study, this compound was utilized to synthesize novel bioactive molecules with enhanced pharmacological profiles. The synthetic route involved multi-step reactions leading to compounds with improved activity against specific biological targets .

Chemical Reactions Analysis

Reactions with Amines

Reagents/Conditions :

  • Primary amines (e.g., 4-chloroaniline) in refluxing ethanol (3 hours) .

  • Microwave irradiation under solvent-free conditions with aromatic/aliphatic amines .

Products :

  • Pyrrolone derivatives : Formation of N-(4-(1-(4-chlorophenyl)-5-oxo-4-(thiophen-2-ylmethylene)-4,5-dihydro-1H-pyrrol-2-yl)phenyl)acetamide (78% yield) .

  • Butanamides : (2E)-2-(5-substituted-2-thienylmethylene)-4-oxo-4-arylbutanamides via solvent-free microwave synthesis .

Characterization :

  • IR: 1690–1665 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=N) .

  • ¹H NMR: δ 6.21 (s, CH pyrrolone), δ 6.92–8.06 (m, aromatic protons) .

Cyclization with Thiourea

Reagents/Conditions :

  • Thiourea in boiling ethanol (3 hours) .

Product :

  • Pyrimidinone derivative : 2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-6-yl phenylacetamide (43% yield) .

Characterization :

  • IR: 1354 cm⁻¹ (C=S stretch) .

  • ¹H NMR: δ 4.27 (s, CH pyrimidinthione), δ 9.72 (s, NH) .

Condensation with Carbon Nucleophiles

Reagents/Conditions :

  • Ethyl acetoacetate and ammonium acetate in acetic acid (reflux, 3 hours) .

Product :

  • Pyrano-pyrrole hybrid : N-(4-(3-acetyl-2-oxo-4-(thiophen-2-yl)-2,7-dihydropyrano[2,3-b]pyrrol-6-yl)phenyl)acetamide .

Characterization :

  • Elemental analysis: C 62.58%, H 3.45%, N 11.32%, S 8.57% .

Palladium-Catalyzed Cross-Coupling

Reagents/Conditions :

  • Arylboronic acids, Pd(OAc)₂, XPhos, K₃PO₄ in toluene (110°C, 18 hours) .

Product :

  • Aryl-substituted pyrrolones : e.g., (E)-4-(4-methoxyphenyl)-1,5-diphenyl-2-(thiophen-2-ylmethylene)-1H-pyrrol-3(2H)-one (92% yield) .

Mechanistic Insight :

  • Suzuki–Miyaura coupling introduces aryl groups at the C4 position of the pyrrolone core .

Comparison of Key Reactions

Reaction Type Reagents/Conditions Product Class Yield
Amine additionEthanol reflux, aminesPyrrolones78%
Thiourea cyclizationEthanol reflux, thioureaPyrimidinones43%
Carbon nucleophileAcetic acid, ethyl acetoacetatePyrano-pyrroles
Cross-couplingPd(OAc)₂, arylboronic acidsAryl-functionalized pyrrolones86–92%

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., hydroxyl in 2-aminopyridine derivatives) enhance nucleophilicity, reducing reaction time from 25 min to 5 min . Conversely, bulky groups (e.g., quinoline) lower yields due to steric hindrance .
  • Isomerization : E-isomers dominate in polar solvents, while Z-forms are stabilized by π-π interactions (e.g., bromophenyl analog) or intramolecular hydrogen bonds .

Reaction Conditions and Solvent Effects

Optimal synthesis conditions vary across analogs:

Compound Class Solvent Reaction Time (min) Yield Range (%)
Pyridine-based (9a) Isopropyl alcohol 25 75
Thiazole-based (9e) Isopropyl alcohol 30–40 60
Quinoline-based (4n) 1,4-Dioxane 120 50–70

Polar protic solvents (e.g., isopropyl alcohol) generally provide higher yields (70–75%) compared to nonpolar solvents (60–65%) .

Electronic and Thermodynamic Properties

Density functional theory (DFT) calculations (B3LYP/6-311++G(d)) reveal that:

  • The E-isomer of (3E)-5-(4-chlorophenyl)-3-(thiophen-2-ylmethylidene)furan-2(3H)-one is thermodynamically more stable (ΔG = 2–3 kcal/mol) than the Z-form due to reduced steric strain .
  • Solvent effects (DMSO vs. vacuum) alter HOMO-LUMO gaps by 0.5–1.0 eV, influencing reactivity .

Q & A

Basic Research Questions

Q. How can the synthesis yield of (3E)-5-(4-chlorophenyl)-3-(thiophen-2-ylmethylidene)furan-2(3H)-one be optimized?

  • Methodological Answer : Yield optimization requires systematic variation of reaction parameters. For furanone derivatives, key factors include:

  • Catalyst selection : Use palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance electrophilic substitution in thiophene-containing systems .
  • Temperature control : Reactions involving conjugated dienones (e.g., furanone intermediates) often require low temperatures (0–5°C) to prevent side reactions .
  • Monitoring : Track reaction progress via TLC or HPLC, with typical Rf values for similar compounds ranging from 0.47 (hexane/EtOAc, 2:1) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Key signals include the thiophene proton (δ ≈ 6.8–7.5 ppm) and the exocyclic methylidene group (δ ≈ 6.3 ppm, singlet) .
  • IR Spectroscopy : Confirm the furanone carbonyl stretch at ~1758 cm⁻¹ and thiophene C-S absorption near 850 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) can verify the molecular ion peak (e.g., [M+H]+ for C15H10ClO2S: calculated 297.0084) .

Q. What solvent systems are suitable for solubility testing?

  • Methodological Answer : Prioritize solvents with intermediate polarity (e.g., dichloromethane, THF) due to the compound’s aromatic and hydrophobic substituents. For crystallization, use hexane/EtOAc (2:1) gradients, as demonstrated for structurally analogous furanones .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the furanone and thiophene rings.
  • Identify reactive sites: The methylidene group and thiophene sulfur are likely nucleophilic centers .
  • Compare with experimental data (e.g., regioselectivity in halogenation reactions) to validate computational predictions .

Q. What strategies resolve contradictions in NMR data between synthesized batches?

  • Methodological Answer :

  • Variable Analysis : Check for solvent deuteration effects (e.g., CDCl3 vs. DMSO-d6 shifts) .
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., diastereomers from incomplete E/Z isomerization) .
  • Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation, resolving ambiguities in proton assignments.

Q. How does the electrochemical C-H functionalization method apply to synthesizing derivatives?

  • Methodological Answer :

  • Setup : Use a divided cell with a platinum electrode in acetonitrile/water (9:1) at 1.5 V .
  • Mechanism : The thiophene moiety acts as a directing group, enabling regioselective C-H activation at the furanone’s α-position .
  • Scope : This method avoids traditional coupling reagents, enabling access to tetrasubstituted furans with halide or aryl groups .

Notes

  • Advanced Techniques : X-ray crystallography (e.g., ) and electrochemical synthesis () are prioritized for mechanistic studies.
  • Data Contradictions : Cross-validate NMR assignments with crystallographic data to mitigate misinterpretation .

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